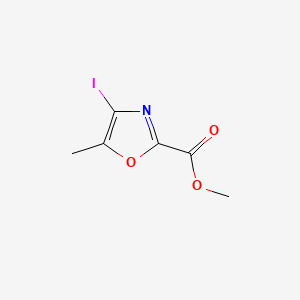
2-chloromethanesulfonylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethanesulfonylpyrimidine (also known as 2-CMP) is a synthetic compound used in a wide range of scientific research applications. It is an organosulfur compound with a molecular formula of C4H7ClN2O2S. 2-CMP is a versatile compound that can be utilized in a variety of organic chemistry reactions, such as nucleophilic aromatic substitution and nucleophilic alkylation. It is also used in biochemical and physiological research applications, such as enzyme inhibition and signal transduction.
Aplicaciones Científicas De Investigación
2-CMP is widely used in scientific research applications due to its versatility and wide range of applications. It is used in organic chemistry reactions, such as nucleophilic aromatic substitution and nucleophilic alkylation. In addition, it is used in biochemical and physiological research applications, such as enzyme inhibition and signal transduction. 2-CMP can also be used to study enzyme kinetics and the structure-activity relationships of drugs.
Mecanismo De Acción
2-CMP works by acting as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and therefore inhibiting the enzyme's activity. In addition, 2-CMP can also bind to receptors on the surface of cells, triggering a signal transduction pathway that results in a cellular response.
Biochemical and Physiological Effects
2-CMP has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, thereby affecting metabolic pathways. It can also bind to receptors on the surface of cells, triggering a signal transduction pathway that results in a cellular response. In addition, 2-CMP can affect the expression of genes, leading to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CMP has several advantages for lab experiments. It is a stable compound, making it ideal for long-term storage. It is also relatively inexpensive, making it a cost-effective option for research applications. In addition, 2-CMP is a versatile compound, making it suitable for a wide range of research applications. However, there are some limitations to using 2-CMP in lab experiments. It is a toxic compound, and therefore should be handled with caution. In addition, it can interact with other compounds, making it difficult to use in certain applications.
Direcciones Futuras
2-CMP has a wide range of potential applications in scientific research. It can be used to study enzyme kinetics and the structure-activity relationships of drugs. In addition, it can be used to investigate the effects of drugs on signal transduction pathways. Furthermore, 2-CMP can be used to study the effects of drugs on gene expression. Finally, 2-CMP can be used to investigate the effects of drugs on metabolic pathways.
Métodos De Síntesis
2-CMP can be synthesized via a two-step process. The first step involves the reaction of 2-chloroacetamide with sodium sulfite in the presence of sulfuric acid to form 2-chloromethanesulfonamide. The second step involves the reaction of 2-chloromethanesulfonamide with pyrimidine in the presence of potassium carbonate to form 2-chloromethanesulfonylpyrimidine.
Propiedades
IUPAC Name |
2-(chloromethylsulfonyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFZBCSPDUSCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)
![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
